ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate
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Description
Ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate is a useful research compound. Its molecular formula is C21H19NO5S and its molecular weight is 397.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activities . They have been used in probe design for various biological targets .
Mode of Action
Thiazolidine derivatives have been shown to exhibit anticancer activity against mcf-7 with the srb method . The H-bonding interaction of the oxygen atom at the second and fourth position of thiazolidinedione could play a role in its interaction with its targets .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been shown to exhibit anticancer activity against mcf-7 , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
The presence of sulfur in thiazolidine derivatives enhances their pharmacological properties , suggesting that the chemical environment could play a role in their action.
Biological Activity
Ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolidinedione core structure with a methoxybenzylidene substituent. The molecular formula is C15H15NO5S, and it has a molecular weight of approximately 321.34 g/mol. The compound exhibits notable lipophilicity with a LogP value of approximately 3.95, indicating good membrane permeability which is essential for biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including this compound.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of various thiazolidinedione derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
K562 (Leukemia) | 12.7 |
HeLa (Cervical) | 15.1 |
MDA-MB-361 (Breast) | 14.9 |
These values suggest that the compound has comparable efficacy to established chemotherapeutics like cisplatin, which has an IC50 around 21.5 μM in similar assays .
The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. In vitro studies using HeLa cells showed that treatment with the compound led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins . Additionally, it was observed that the compound inhibited cell migration and proliferation in a dose-dependent manner.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound also demonstrates significant anti-inflammatory activity.
In Vivo Studies
A study involving adjuvant-induced arthritis in Lewis rats revealed that oral administration of this compound significantly reduced paw swelling and inhibited weight loss associated with inflammation. The treatment resulted in a marked decrease in the production of nitric oxide (NO) from macrophages, indicating its potential as an anti-inflammatory agent .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
Properties
IUPAC Name |
ethyl 4-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-3-27-20(24)16-8-4-15(5-9-16)13-22-19(23)18(28-21(22)25)12-14-6-10-17(26-2)11-7-14/h4-12H,3,13H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBQBRVYMJNFRP-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.